"physicochemical properties of 3-(Piperidin-1-ylsulfonyl)pyridine"
"physicochemical properties of 3-(Piperidin-1-ylsulfonyl)pyridine"
An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperidin-1-ylsulfonyl)pyridine
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 3-(Piperidin-1-ylsulfonyl)pyridine, a heterocyclic compound of interest to medicinal chemists and drug development professionals. The document delineates its chemical structure, core physical properties, spectroscopic profile, and stability. By integrating established theoretical principles with practical experimental protocols, this guide serves as an essential resource for researchers exploring the potential of this and related molecules. The narrative emphasizes the rationale behind analytical methodologies and the implications of each property for drug discovery, from formulation and solubility to bioavailability and target interaction.
Introduction: A Molecule of Interest
3-(Piperidin-1-ylsulfonyl)pyridine belongs to the sulfonamide class of compounds, a scaffold renowned for its broad therapeutic applications. The molecule's architecture is a composite of three key pharmacophoric fragments: a pyridine ring, a sulfonamide linker, and a piperidine moiety. The pyridine ring is a common feature in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The piperidine scaffold is one of the most prevalent heterocycles in approved drugs, often used to modulate lipophilicity, improve aqueous solubility, and provide a three-dimensional structure for optimal target binding.[2][3][4] The sulfonamide group, a cornerstone of medicinal chemistry, acts as a stable, non-hydrolyzable linker and a potent hydrogen bond donor/acceptor.
Understanding the fundamental physicochemical properties of this molecule is paramount for predicting its behavior in biological systems, guiding formulation development, and designing future analogues with enhanced therapeutic profiles. This guide offers a detailed examination of these properties, providing both the data and the context necessary for its effective application in a research setting.
Chemical Identity and Structural Analysis
The unique arrangement of the pyridine, sulfonamide, and piperidine moieties dictates the compound's chemical personality, influencing everything from its melting point to its potential biological activity.
The structure features a central sulfonyl group linking the 3-position of the pyridine ring to the nitrogen atom of the piperidine ring. The pyridine nitrogen provides a site of basicity, while the sulfonamide group is electronically withdrawing and can participate in hydrogen bonding. The saturated piperidine ring adds conformational flexibility and increases the molecule's three-dimensionality.
Caption: Molecular structure of 3-(Piperidin-1-ylsulfonyl)pyridine.
Core Physicochemical Properties
A summary of the primary physicochemical data provides a foundational understanding of the compound's behavior. These values are critical for initial assessments in drug discovery pipelines.
| Property | Value | Source(s) |
| Melting Point | 88-89 °C | [5][6][7] |
| Boiling Point | 381.3 ± 34.0 °C (Predicted) | [5][6][7] |
| Density | 1.271 ± 0.06 g/cm³ (Predicted) | [5][6][7] |
| pKa | 3.07 ± 0.11 (Predicted) | [5][6][7] |
| LogP | 1.54 (Predicted for a similar structure) | [8] |
Solubility and Lipophilicity
Solubility and lipophilicity are determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A drug must possess sufficient aqueous solubility to dissolve in physiological fluids yet have adequate lipophilicity to cross biological membranes.[9]
Solubility Profile
The presence of the polar sulfonamide group and the basic pyridine nitrogen suggests some degree of aqueous solubility, particularly at acidic pH where the pyridine nitrogen would be protonated. However, the overall structure, with its ten carbon atoms and two rings, indicates that solubility in aqueous media may be limited. The compound is expected to be readily soluble in common organic solvents like methanol, ethanol, DMSO, and DMF.
Protocol: Shake-Flask Method for Aqueous Solubility Determination
This is the gold standard method for determining thermodynamic solubility. The causality is simple: by allowing the system to reach equilibrium, we measure the true saturation point of the compound in the solvent.
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Preparation: Add an excess amount of 3-(Piperidin-1-ylsulfonyl)pyridine to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. The excess solid is crucial to ensure saturation is achieved.
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Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., at 25°C or 37°C) for 24-48 hours. This duration is typically sufficient to ensure thermodynamic equilibrium is reached.
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Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
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Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase for the chosen analytical method (e.g., HPLC-UV).
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Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
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Calculation: Calculate the original concentration in the supernatant to determine the solubility in µg/mL or µM.
Caption: Workflow for solubility determination via the shake-flask method.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes. The predicted LogP of ~1.5 for a structurally related molecule suggests moderate lipophilicity, a range often considered favorable for oral drug candidates.
Acidity and Basicity (pKa)
The pKa value defines the ionization state of a molecule at a given pH. The predicted pKa of 3.07 corresponds to the protonation of the pyridine nitrogen atom.[5][6][7] This means that at physiological pH (~7.4), the pyridine ring will be predominantly in its neutral, unprotonated form. However, in the acidic environment of the stomach (pH 1-3), a significant fraction of the molecule will be protonated and positively charged, which typically increases aqueous solubility but can decrease membrane permeability.
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not publicly available, a theoretical analysis based on its constituent parts provides a strong predictive framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, typically in the δ 7.0-9.0 ppm region. The protons on the piperidine ring will appear as multiplets in the upfield region, likely between δ 1.5-3.5 ppm. The protons on the carbons adjacent to the sulfonamide nitrogen will be the most downfield of the piperidine signals.
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¹³C NMR: The spectrum will show four distinct signals for the pyridine ring carbons in the aromatic region (δ 120-155 ppm). The five piperidine carbons will appear in the aliphatic region (δ 20-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
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S=O Stretching: The sulfonamide group will exhibit two strong, characteristic absorption bands. The asymmetric stretch is expected around 1350-1330 cm⁻¹ and the symmetric stretch around 1170-1150 cm⁻¹. The presence of these two strong bands is a key diagnostic feature for sulfonamides.[10]
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C=C and C=N Stretching: Vibrations from the pyridine ring will appear in the 1610-1450 cm⁻¹ region.[11][12]
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C-H Stretching: Aromatic C-H stretching from the pyridine ring will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring will be seen just below 3000 cm⁻¹.
Mass Spectrometry (MS)
In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 226 or 227, respectively, confirming the molecular weight. Key fragmentation patterns would likely involve the cleavage of the S-N bond or the S-C (pyridine) bond, providing further structural evidence.
Synthesis and Chemical Stability
Synthetic Pathway
A plausible and direct synthesis involves the reaction of pyridine-3-sulfonyl chloride with piperidine. This is a standard nucleophilic substitution reaction at the sulfonyl group.
Caption: Plausible synthetic route for the target compound.
Chemical Stability
The compound is expected to be chemically robust. The sulfonamide bond is generally stable to hydrolysis under physiological conditions. The pyridine and piperidine rings are also stable aromatic and saturated heterocyclic systems, respectively. Standard stability testing would involve incubating the compound in solutions of varying pH (e.g., pH 2, 7.4, 9) at a set temperature and monitoring its concentration over time using a stability-indicating HPLC method. Studies on similar pyridine compounds have shown excellent chemical stability over extended periods.[13]
Conclusion
3-(Piperidin-1-ylsulfonyl)pyridine is a compound with a well-defined set of physicochemical properties that make it an interesting scaffold for further investigation in drug discovery. Its moderate lipophilicity, defined basicity, and stable chemical nature are favorable characteristics. The detailed analysis and experimental protocols provided in this guide equip researchers with the necessary knowledge to confidently utilize this molecule in their studies, from initial screening and hit-to-lead optimization to more advanced formulation and preclinical development. A thorough understanding of these foundational properties is the critical first step in unlocking the full therapeutic potential of this and related chemical entities.
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